Cas no 1111103-80-0 (5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one)
5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one
- 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%
- 5-(2,4-Dimethoxyphenyl)pyrimidin-2(1H)-one
- 5-(2,4-Dimethoxyphenyl)pyrimidin-2-ol
- 5-(2,4-DIMETHOXYPHENYL)-2-HYDROXYPYRIMIDINE
- MFCD11876782
- 1111103-80-0
- DTXSID10680852
-
- MDL: MFCD11876782
- Inchi: 1S/C12H12N2O3/c1-16-9-3-4-10(11(5-9)17-2)8-6-13-12(15)14-7-8/h3-7H,1-2H3,(H,13,14,15)
- InChI Key: HOMLXLJXHAWIEL-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1C1C=NC(NC=1)=O)OC
Computed Properties
- Exact Mass: 232.08479225Da
- Monoisotopic Mass: 232.08479225Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 59.9Ų
5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322887-5 g |
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%; . |
1111103-80-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322887-5g |
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%; . |
1111103-80-0 | 95% | 5g |
€1159.00 | 2025-02-17 |
5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one Suppliers
5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one
Comprehensive Overview of 5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one (CAS No. 1111103-80-0): Properties, Applications, and Industry Insights
5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one (CAS No. 1111103-80-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This heterocyclic compound features a pyrimidin-2-one core substituted with a 2,4-dimethoxyphenyl group, offering versatile reactivity for synthetic modifications. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in kinase inhibitor development and antimicrobial agents.
The growing interest in pyrimidine derivatives like 5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one stems from their structural similarity to nucleic acid bases, making them valuable in medicinal chemistry. Recent studies highlight its potential in addressing antibiotic resistance—a critical global health challenge—through novel mechanism-of-action antimicrobials. The compound's methoxy groups contribute to enhanced bioavailability, a key consideration in modern drug design paradigms.
From a synthetic chemistry perspective, CAS 1111103-80-0 demonstrates interesting reactivity patterns that enable diverse functionalization. The electron-donating effects of the dimethoxy substitution influence its behavior in palladium-catalyzed cross-coupling reactions, a hot topic in green chemistry research. These properties align with current industry demands for sustainable synthetic methodologies that reduce environmental impact while maintaining efficiency.
Analytical characterization of 5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one reveals distinct spectral features that facilitate quality control in production. Advanced techniques like LC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for pharmaceutical intermediates. This reliability makes it particularly valuable for high-throughput screening in drug discovery programs targeting chronic diseases and rare genetic disorders.
The compound's thermal stability (decomposition point >200°C) and moderate solubility profile make it suitable for various formulation approaches. These physicochemical properties are frequently searched by formulation scientists optimizing drug delivery systems, especially for poorly soluble active pharmaceutical ingredients (APIs)—a persistent challenge in pharmaceutical development.
In agrochemical applications, derivatives of 5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one show promise as eco-friendly crop protection agents. The compound's structural features may contribute to novel modes of action against resistant pest strains, addressing the urgent need for sustainable agriculture solutions. This aligns with growing consumer demand for reduced pesticide residues in food products.
Regulatory aspects of CAS 1111103-80-0 comply with major chemical inventories (e.g., TSCA, EINECS), facilitating its global use in research and development. Proper handling guidelines emphasize standard laboratory precautions, with material safety data sheets providing comprehensive handling information for research institutions and manufacturing facilities.
Market analysis indicates rising demand for pyrimidine-based intermediates like 5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one, driven by increased investment in precision medicine and targeted therapies. The compound's versatility supports its application across multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders—all high-priority sectors in contemporary healthcare.
Future research directions for 1111103-80-0 may explore its potential in combination therapies and nanotechnology-based drug delivery. The compound's molecular architecture offers opportunities for creating prodrugs or conjugates with improved pharmacokinetic profiles, addressing common bioavailability challenges in oral medications.
Quality assurance protocols for 5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one typically include HPLC purity verification, residual solvent analysis, and stringent impurity profiling. These measures ensure batch-to-batch consistency critical for reproducible research results and regulatory compliance in preclinical studies.
From an intellectual property perspective, novel derivatives of CAS 1111103-80-0 continue to appear in patent literature, particularly in applications involving protein kinase modulation. This reflects the compound's significance in addressing unmet medical needs through innovative small-molecule therapeutics.
Environmental fate studies suggest that 5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one undergoes biodegradation under appropriate conditions, an important consideration for sustainable chemistry initiatives. Researchers are investigating its metabolic pathways to optimize the design of environmentally benign derivatives.
The global supply chain for pyrimidin-2-one derivatives has expanded significantly, with 1111103-80-0 now available from multiple certified suppliers under Good Manufacturing Practice (GMP) conditions when required. This availability supports its growing adoption in both academic and industrial research settings.
In conclusion, 5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one (CAS No. 1111103-80-0) represents an important scaffold in modern chemical research with diverse potential applications. Its balanced physicochemical properties, synthetic versatility, and biological relevance position it as a valuable tool for addressing current challenges in healthcare and sustainable agriculture.
1111103-80-0 (5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one) Related Products
- 1111104-28-9(5-(3-ethoxyphenyl)-1H-pyrimidin-2-one)
- 1111103-66-2(5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one)
- 1111104-25-6(5-(5-chloro-2-methoxyphenyl)-1H-pyrimidin-2-one)
- 35071-04-6(6-amino-5-(4-methoxyphenyl)-1h-pyrimidin-2-one)
- 1111104-15-4(5-(3-hydroxyphenyl)-1H-pyrimidin-2-one)
- 106307-61-3(2(1H)-Pyrimidinone, 5-(4-butoxyphenyl)-)
- 1111103-55-9(5-(3-methoxyphenyl)-1H-pyrimidin-2-one)
- 1111103-56-0(5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one)
- 1111103-72-0(5-(2-methoxy-5-methylphenyl)-1H-pyrimidin-2-one)
- 1111104-21-2(5-(2-hydroxyphenyl)-1H-pyrimidin-2-one)